2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 4-methoxybenzoate
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Overview
Description
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its complex structure, which includes a phenylhydrazone group and a methoxybenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE typically involves the reaction of 2-phenylhydrazine with 4-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently reacts with the benzoyl chloride to form the final ester product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone group can be oxidized to form corresponding azo compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The phenylhydrazone group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methoxybenzoate ester can also interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used as a flavoring agent and in perfumery.
Ethyl benzoate: Another ester, similar to methyl benzoate, with applications in fragrances and as a solvent.
Phenylhydrazine derivatives: Compounds with similar hydrazone groups, used in various chemical and biological applications.
Uniqueness
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is unique due to its combination of a phenylhydrazone group and a methoxybenzoate ester, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-[(E)-(phenylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-13-11-16(12-14-19)21(24)26-20-10-6-5-7-17(20)15-22-23-18-8-3-2-4-9-18/h2-15,23H,1H3/b22-15+ |
InChI Key |
MKFGWJWHBKHTTE-PXLXIMEGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC3=CC=CC=C3 |
Origin of Product |
United States |
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